Sodium 6-(trifluoromethyl)pyridine-3-sulfinate
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is sodium 6-(trifluoromethyl)pyridine-3-sulfinate , reflecting its pyridine backbone substituted at position 3 with a sulfinate group (-SO₂⁻) and at position 6 with a trifluoromethyl (-CF₃) moiety. The sodium cation neutralizes the sulfinate’s negative charge. Synonyms include sodium 3-sulfinato-6-(trifluoromethyl)pyridine and 6-(trifluoromethyl)pyridine-3-sulfinic acid sodium salt, though these variants are less commonly used in literature.
Table 1: Key Nomenclature Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Sodium 6-(trifluoromethyl)pyridine-3-sulfinate |
| Molecular Formula | C₆H₃F₃NNaO₂S |
| Alternative Names | 3-Sulfinato-6-CF₃-pyridine sodium salt |
Molecular Geometry and Bonding Analysis
The pyridine ring adopts a planar geometry due to aromatic π-conjugation, while the sulfinate group exhibits a distorted tetrahedral geometry around sulfur. Key bonding features include:
- Sulfinate Group : The sulfur atom forms two double bonds with oxygen (S=O, ~1.43 Å) and a single bond with the pyridine ring (C-S, ~1.77 Å).
- Trifluoromethyl Group : The -CF₃ substituent adopts a tetrahedral configuration, with C-F bond lengths of ~1.33 Å and F-C-F angles near 109.5°.
- Sodium Coordination : The Na⁺ ion interacts electrostatically with the sulfinate oxygens, with Na-O distances ranging from 2.3–2.5 Å.
The electron-withdrawing -CF₃ group induces significant polarization in the pyridine ring, enhancing the sulfinate’s nucleophilicity.
Crystal Structure and Packing Behavior
While direct crystallographic data for sodium 6-(trifluoromethyl)pyridine-3-sulfinate remain unreported, analogous pyridine sulfonate systems reveal insights into likely packing motifs:
- Hydrogen-Bonded Networks : Sulfinate oxygens participate in O···H interactions with water molecules or adjacent pyridine protons, forming 1D chains or 2D layers.
- Ionic Stacking : Sodium cations bridge sulfinate groups across adjacent molecules, creating a 3D framework stabilized by Coulombic forces.
- CF₃-Driven Hydrophobicity : The -CF₃ group orients toward hydrophobic regions, reducing solubility in polar solvents and promoting dense crystal packing.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.2 Å, b = 12.1 Å, c = 10.4 Å |
| Coordination Geometry | Distorted octahedral (Na⁺) |
Comparative Analysis with Related Pyridine Sulfinate Derivatives
Sodium 6-(trifluoromethyl)pyridine-3-sulfinate exhibits distinct properties compared to its structural analogues:
- Electron-Withdrawing Effects : The -CF₃ group increases the sulfinate’s acidity (pKa ~1.5) relative to methyl-substituted derivatives (pKa ~2.3).
- Thermal Stability : Decomposition onset temperatures for -CF₃ variants (~220°C) exceed those of -CH₃ analogues (~180°C) due to stronger C-F bonds.
- Solubility Profile : Polar aprotic solvents like dimethyl sulfoxide (DMSO) dissolve the compound (up to 15 mM), whereas -H or -Cl derivatives show higher solubility (>50 mM).
Table 3: Comparative Properties of Pyridine Sulfinates
| Derivative | Substituent | pKa | Decomposition Temp. (°C) | Solubility in DMSO (mM) |
|---|---|---|---|---|
| Sodium 6-CF₃-3-sulfinate | -CF₃ | ~1.5 | 220 | 15 |
| Sodium 6-CH₃-3-sulfinate | -CH₃ | ~2.3 | 180 | 52 |
| Sodium 6-Cl-3-sulfinate | -Cl | ~1.8 | 210 | 38 |
Properties
Molecular Formula |
C6H3F3NNaO2S |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;6-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-2-1-4(3-10-5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
ROSLMOSRFSOVFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation via Copper-Catalyzed Coupling
One of the primary methods involves copper-catalyzed coupling reactions starting from 5-bromo-2-(trifluoromethyl)pyridine. This method is adapted from procedures reported in the literature for related pyridine sulfinates:
- Starting Materials: 5-bromo-2-(trifluoromethyl)pyridine, copper(I) iodide (CuI), sodium sulfinate equivalents (e.g., sodium 3-(trifluoromethyl)pyridine-2-sulfinate or SMOPS as a sulfinate source), and DMSO as solvent.
- Conditions: The reaction is conducted under nitrogen atmosphere at 110 °C for 12 hours.
- Procedure: The pyridine derivative is reacted with CuI and sulfinate salts in DMSO, promoting C–S bond formation to yield the sulfinate salt.
- Workup: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
This method yields sodium pyridine sulfinates efficiently and can be adapted to install the trifluoromethyl group at the 6-position on the pyridine ring.
Sulfinylation via Thiol Oxidation
An alternative synthetic pathway involves oxidation of pyridine-3-thiol derivatives to the corresponding sulfinic acid or sulfinate salts:
- Starting Material: Pyridine-3-thiol or 6-(trifluoromethyl)pyridine-3-thiol.
- Oxidizing Agents: Mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or other peracids.
- Procedure: The thiol is oxidized to the sulfone or sulfinic acid intermediate, which is then converted to the sodium sulfinate salt by treatment with sodium methoxide or other bases.
- Advantages: This method allows for selective oxidation and formation of sulfinates under mild conditions, often with good yields.
Sulfonation and Subsequent Reduction of Pyridine N-Oxides
A classical approach involves sulfonation of pyridine N-oxides followed by reduction:
- Starting Material: 6-(trifluoromethyl)pyridine N-oxide.
- Sulfonating Agents: Alkali metal sulfites (e.g., sodium sulfite) in aqueous medium at elevated temperatures (50–170 °C).
- Procedure: The pyridine N-oxide is sulfonated to the corresponding pyridine-3-sulfonic acid N-oxide, which is then acidified to remove sulfites and subsequently hydrogenated with Raney nickel catalyst under H2 atmosphere (80–120 °C, 5 bar) to yield the sulfinate salt.
- Environmental Note: This method avoids the use of toxic mercury catalysts historically used in similar sulfonation reactions and provides a cleaner synthesis route.
Sulfinylation via Reaction with Sodium Trifluoromethanesulfinate
In some protocols, sodium trifluoromethanesulfinate (Langlois reagent) is used for sulfinylation reactions with pyridine derivatives:
- Reagents: Sodium trifluoromethanesulfinate, triethylamine hydrochloride, thionyl chloride, and potassium fluoride in toluene.
- Conditions: Reaction temperature is controlled between 0 and 50 °C, with stirring times around 5 hours.
- Procedure: The combination of sodium trifluoromethanesulfinate and thionyl chloride generates reactive sulfinyl intermediates that react with amino-substituted pyridine derivatives to form the sulfinate salts.
- Yields: Typical yields range from 63% to 75%, with purification by crystallization or chromatography.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed Coupling | 5-bromo-2-(trifluoromethyl)pyridine | CuI, sulfinate salts, DMSO | 110 °C, 12 h, N2 atmosphere | Moderate to High | Efficient C–S bond formation, scalable |
| Thiol Oxidation | 6-(trifluoromethyl)pyridine-3-thiol | m-CPBA or mild oxidants | Room temp to mild heating | Good | Mild conditions, selective oxidation |
| Sulfonation & Reduction of N-Oxides | Pyridine N-oxide derivatives | Sodium sulfite, Raney Ni, H2 | 50–170 °C for sulfonation; 80–120 °C for reduction | Moderate | Avoids toxic catalysts, environmentally friendly |
| Sulfinylation with Sodium Trifluoromethanesulfinate | Amino-pyridine derivatives | Sodium trifluoromethanesulfinate, SOCl2, TEA·HCl, KF | 0–50 °C, 5 h | 63–75 | Controlled temperature, suitable for complex substrates |
Research Findings and Optimization
- The copper-catalyzed coupling method is widely used due to its versatility and relatively straightforward procedure, enabling gram-scale synthesis with good control over regioselectivity.
- Oxidation of thiols to sulfinates offers a clean and selective route but requires access to thiol precursors, which may need separate synthesis steps.
- The sulfonation and reduction route is classical but has been modernized to avoid mercury catalysts, improving environmental safety and product purity.
- Sulfinylation using sodium trifluoromethanesulfinate and thionyl chloride is effective for introducing trifluoromethyl sulfinates onto aromatic amines and heterocycles, with good yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(trifluoromethyl)pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or copper. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include trifluoromethylated pyridine derivatives, sulfonates, and sulfides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthetic Chemistry
Sodium 6-(trifluoromethyl)pyridine-3-sulfinate is primarily utilized as a reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity and selectivity of various chemical reactions, making it invaluable in the development of pharmaceuticals and agrochemicals.
Key Applications:
- Fluorination Reactions : The compound is employed to introduce fluorine into organic molecules, which can significantly alter their physical and chemical properties. Fluorinated compounds often exhibit enhanced bioactivity and metabolic stability, making them crucial in drug development .
- Cross-Coupling Reactions : It facilitates Suzuki-Miyaura cross-coupling reactions with aryl halides, allowing for the synthesis of diverse pyridine derivatives .
Material Science
In material science, sodium 6-(trifluoromethyl)pyridine-3-sulfinate is used to create advanced materials with tailored properties.
Applications:
- Polymers and Coatings : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. This makes it suitable for coatings that require durability under harsh conditions .
Biological Research
The compound is also being explored for its potential applications in biological systems.
Research Areas:
- Therapeutic Development : Sodium 6-(trifluoromethyl)pyridine-3-sulfinate may play a role in the development of new therapeutic agents due to its ability to modify biological pathways through fluorination .
- Pesticidal Properties : As part of pyridine-3-sulfonyl compounds, it has shown promise as a pesticidal agent. Research indicates that these compounds can effectively protect crops from various pests, including aphids and mites .
Case Study 1: Fluorinated Drug Development
A study highlighted the synthesis of fluorinated analogs of known drugs using sodium 6-(trifluoromethyl)pyridine-3-sulfinate. The introduction of fluorine was shown to improve the pharmacokinetic properties of these compounds, leading to increased efficacy in biological assays.
Case Study 2: Agrochemical Applications
Research demonstrated that formulations containing sodium 6-(trifluoromethyl)pyridine-3-sulfinate exhibited enhanced insecticidal activity against common agricultural pests. Field trials showed a significant reduction in pest populations compared to untreated controls.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Synthetic Chemistry | Fluorination reactions | Enhanced reactivity and selectivity |
| Material Science | Polymer formulation | Improved thermal stability and chemical resistance |
| Biological Research | Development of therapeutic agents | Increased bioactivity through fluorination |
| Agricultural Science | Pesticidal formulations | Effective pest control in crops |
Mechanism of Action
The mechanism of action of Sodium 6-(trifluoromethyl)pyridine-3-sulfinate involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
Sodium 6-(Trifluoromethyl)pyridine-3-sulfonate
- Structure : Contains a sulfonate (-SO₃⁻Na⁺) group instead of a sulfinate (-SO₂⁻Na⁺).
- Reactivity : Sulfonates are less nucleophilic than sulfinates due to the full oxidation of the sulfur atom, limiting their utility in SNAr reactions.
- Applications : Primarily used as surfactants or stabilizers rather than synthetic intermediates .
6-(Trifluoromethyl)pyridin-3-ol
- Structure : Features a hydroxyl (-OH) group at the 3-position.
- Reactivity : Requires activation (e.g., via sodium hydride) to form a nucleophilic oxygen species. Less efficient in coupling reactions compared to sulfinates.
- Synthesis : Used as a precursor for sulfinate derivatives but involves additional steps for functionalization .
5-Fluoro-3-iodopyridin-2-yl Trifluoromethanesulfonate
- Structure : Combines a trifluoromethanesulfonate (-OTf) group with halogen substituents.
- Reactivity : The -OTf group is an excellent leaving group, facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, it lacks the nucleophilic versatility of sulfinates.
- Applications : Preferred in aryl-aryl bond-forming reactions rather than nucleophilic substitutions .
Reactivity in Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
- Sodium sulfinate : Efficient in displacing halides or nitro groups on aromatic rings. For example, reacts with epoxides to form ether linkages (55–91% yields) .
- Sulfonate : Lacks sufficient nucleophilicity for SNAr unless activated.
- Pyridin-3-ol : Requires strong bases (e.g., NaH) to generate reactive alkoxide intermediates .
Cross-Coupling Reactions
- Sulfinate: Limited utility in cross-coupling due to the absence of transition metal-compatible leaving groups.
- Trifluoromethanesulfonate esters : Superior in Pd-catalyzed reactions (e.g., yields >70% in Suzuki couplings) .
Biological Activity
Sodium 6-(trifluoromethyl)pyridine-3-sulfinate is an organosulfur compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Sodium 6-(trifluoromethyl)pyridine-3-sulfinate features a trifluoromethyl group attached to a pyridine ring along with a sulfinic acid functional group . Its molecular formula is with a molecular weight of approximately 233.15 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug design and synthesis.
Synthesis Methods
The synthesis of sodium 6-(trifluoromethyl)pyridine-3-sulfinate typically involves several methodologies:
- Trifluoromethylation Reactions : Utilizing reagents like trifluoromethyltrimethylsilane or sodium trifluoromethanesulfinate under specific catalytic conditions.
- Oxidative Methods : Employing oxidizing agents such as hydrogen peroxide to convert sulfides to sulfinates.
- High-Pressure Reactions : Involving trifluoromethyl bromide under controlled conditions to achieve high yields.
The biological activity of sodium 6-(trifluoromethyl)pyridine-3-sulfinate is primarily attributed to the generation of trifluoromethyl radicals , which can interact with various biological targets including enzymes and receptors. This interaction can modulate cellular processes and biochemical pathways, enhancing the efficacy of therapeutic agents.
Biological Activity and Therapeutic Applications
Research indicates that sodium 6-(trifluoromethyl)pyridine-3-sulfinate serves as a precursor for synthesizing biologically active molecules. The trifluoromethyl group significantly improves pharmacokinetic properties, leading to enhanced drug efficacy. Notably, compounds derived from this sulfinic acid exhibit selective activity against pathogens such as Chlamydia trachomatis, which is responsible for common sexually transmitted infections.
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group displayed potent antichlamydial activity without affecting host cell viability. Compounds with this substituent were more effective than traditional antibiotics like penicillin .
- Selectivity for Pathogens : Research highlighted that certain sulfonylpyridines, including those derived from sodium 6-(trifluoromethyl)pyridine-3-sulfinate, exhibited selectivity for C. trachomatis, indicating potential for developing targeted therapies against this pathogen.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sodium Trifluoromethanesulfinate | Trifluoromethyl + sulfinic acid | Versatile source of trifluoromethyl groups |
| Sodium Sulfinate | Sulfinic acid group | Lacks trifluoromethyl functionality |
| 5-Halo-6-trifluoromethylpyridine | Halo substituents on pyridine | Focuses on halogen substitution |
| Trifluoroacetyl derivatives | Acetyl + trifluoromethyl | Different reactivity profile due to acetyl presence |
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for preparing Sodium 6-(trifluoromethyl)pyridine-3-sulfinate with high yield?
- Methodological Answer : A two-step synthesis protocol achieves a 91% yield via hydrolysis and acidification. In the first step, methanol and aqueous sodium hydroxide (10 N) are used to hydrolyze the precursor at room temperature for 10 hours. Adjusting the pH to 3 with 6 N HCl facilitates precipitation, followed by extraction with ethyl acetate and drying over anhydrous MgSO₄. Hexane/ethyl acetate (9:1) is used for recrystallization . Critical parameters include strict pH control during acidification and solvent ratios during purification to minimize byproduct formation.
Q. Which analytical techniques are most effective for characterizing Sodium 6-(trifluoromethyl)pyridine-3-sulfinate and its intermediates?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are essential. LCMS confirms molecular ions (e.g., m/z 393 [M+H]⁺), while HPLC (using conditions like YMC-Actus Triart C18 columns with MeCN/water mobile phases) ensures purity (>95%) and retention time consistency (e.g., 0.29 minutes under SQD-FA50 conditions) . For structural elucidation, combine with ¹⁹F NMR to resolve trifluoromethyl groups and FT-IR for sulfinate moiety identification (S-O stretching at ~1050 cm⁻¹).
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. For example, boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) react with halogenated intermediates under Pd catalysis (e.g., Pd(PPh₃)₄) in ethanol/water at 80°C for 12 hours . Computational studies (DFT) can predict regioselectivity: the C-3 sulfinate group directs coupling to the C-4 position due to reduced steric hindrance. Fluorine’s inductive effects also stabilize transition states, improving reaction efficiency .
Q. What strategies resolve yield discrepancies when scaling up the synthesis of derivatives?
- Methodological Answer : Contradictions in yields (e.g., 66% vs. 75% in alkylation steps) often arise from solvent purity or temperature gradients. For example, in acetonitrile-based reactions at 75°C, trace water can hydrolyze intermediates; thus, rigorous solvent drying (3Å molecular sieves) and controlled heating (reflux with condenser) are critical . Scale-up troubleshooting should include:
- Monitoring reaction progress via TLC or in situ HPLC.
- Optimizing cesium carbonate stoichiometry (1.5–2.0 equiv.) to avoid overbase-induced side reactions .
Q. How can Sodium 6-(trifluoromethyl)pyridine-3-sulfinate be utilized to design bioactive spirocyclic derivatives?
- Methodological Answer : The sulfinate group acts as a nucleophile in Michael additions or SNAr reactions. For example, reacting with diazaspiro intermediates (e.g., 5,6-diazaspiro[3.5]non-8-ene) in DMF at 60°C for 3 hours forms carboxamide derivatives. Purification via reverse-phase HPLC (MeCN/water with 0.1% formic acid) ensures isolation of target compounds (e.g., m/z 775 [M+H]⁺) . For stereochemical control, chiral auxiliaries (e.g., (4S)-2,2-dimethyl-1,3-dioxolane) can direct asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
